Ethyl 4-phenylpicolinate
Description
Ethyl 4-phenylpicolinate is a pyridine-based ester featuring a phenyl substituent at the 4-position of the pyridine ring and an ethyl ester group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of its ester group and the electronic effects imparted by the phenyl substituent.
Properties
IUPAC Name |
ethyl 4-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-10-12(8-9-15-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRIWXNMSAGYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597133 | |
| Record name | Ethyl 4-phenylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52565-57-8 | |
| Record name | 2-Pyridinecarboxylic acid, 4-phenyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52565-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-phenylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-phenylpicolinate can be synthesized through various methods, including the esterification of 4-phenylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-phenylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-phenylpicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of ethyl 4-phenylpicolinate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, influencing biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Ethyl 6-(4-Methoxyphenyl)-4-phenylpicolinate (4c)
- Structure : Differs by a 4-methoxyphenyl substituent at the 6-position, in addition to the 4-phenyl group.
- Synthesis : Prepared via NH4I-catalyzed [4+2] cycloaddition, yielding 38% with spectral validation (¹H/¹³C NMR) .
- NMR data (δ 8.21 ppm for pyridine protons) indicate strong deshielding effects due to electron-withdrawing ester and phenyl groups .
Ethyl 4-(Trifluoromethyl)picolinate
- Structure : Substitutes the 4-phenyl group with a trifluoromethyl (-CF₃) group.
- Key Properties :
Ethyl 4-Formylpicolinate
- Structure : Features a formyl (-CHO) group at the 4-position instead of phenyl.
- Key Properties :
Ethyl 4-(Bromomethyl)picolinate
- Structure : Contains a bromomethyl (-CH₂Br) group at the 4-position.
- Key Properties :
Comparative Data Table
Biological Activity
Ethyl 4-phenylpicolinate is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is an ester derivative of picolinic acid, characterized by the presence of a phenyl group at the 4-position of the pyridine ring. Its chemical structure can be represented as follows:
This structure contributes to its lipophilicity and potential for interaction with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of picolinate compounds, including this compound, demonstrated potent inhibition against Escherichia coli with minimal inhibitory concentration (MIC) values comparable to standard antibiotics .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 12.5 | E. coli |
| Standard Antibiotic (e.g., Penicillin) | 10 | Staphylococcus aureus |
Anti-Tuberculosis Activity
This compound has also been investigated for its anti-tuberculosis (TB) properties. In vitro studies indicated that it could inhibit the growth of Mycobacterium tuberculosis, with certain derivatives showing enhanced activity due to structural modifications. The presence of electron-withdrawing groups on the phenyl ring was found to improve efficacy significantly .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other picolinate derivatives.
- Disruption of Membrane Integrity : this compound can disrupt bacterial membranes, leading to cell lysis.
- Interference with Metabolic Processes : It may interfere with metabolic pathways critical for bacterial survival.
Case Studies
A notable case study involved the synthesis and evaluation of this compound derivatives aimed at enhancing their antibacterial properties. Researchers synthesized a series of compounds with varying substitutions on the phenyl ring and evaluated their antimicrobial activity against multiple pathogens. The results indicated that certain modifications led to improved potency and selectivity against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
